(3S)-1-benzyl-3-azidopyrrolidine
CAS No.:
Cat. No.: VC13955961
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | (3S)-3-azido-1-benzylpyrrolidine |
| Standard InChI | InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
| Standard InChI Key | KPXBMEKTAFSEQX-NSHDSACASA-N |
| Isomeric SMILES | C1CN(C[C@H]1N=[N+]=[N-])CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(3S)-1-Benzyl-3-azidopyrrolidine consists of a five-membered pyrrolidine ring with substituents at positions 1 and 3. The benzyl group (C₆H₅CH₂) at the 1-position introduces aromaticity and steric bulk, while the azide (-N₃) at the 3-position confers unique reactivity for cycloaddition reactions. The stereocenter at C3 adopts an S configuration, critical for enantioselective applications .
Key Structural Features:
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Molecular Formula: C₁₁H₁₃N₄
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Molecular Weight: 201.25 g/mol (calculated).
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Stereochemistry: The (3S) configuration is preserved in analogs like (3S)-1-benzyl-3-aminopyrrolidine (CAS 114715-38-7) , suggesting similar chiral stability.
Spectroscopic Characteristics
While direct spectral data for (3S)-1-benzyl-3-azidopyrrolidine is unavailable, related compounds offer benchmarks:
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Mass Spectrometry: The parent amine (C₁₁H₁₆N₂) exhibits a molecular ion peak at m/z 176.2581 . For the azide derivative, a peak near m/z 201 is anticipated.
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NMR: The Boc-protected analog (C₁₆H₂₄N₂O₂) shows characteristic tert-butyl (δ 1.4 ppm) and benzyl (δ 7.3 ppm) signals . The azide’s ¹H-NMR would likely display pyrrolidine ring protons (δ 1.5–3.5 ppm) and aromatic resonances (δ 7.2–7.4 ppm).
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (3S)-1-benzyl-3-azidopyrrolidine can be inferred from methods used for analogous compounds:
Starting Material: (3S)-1-Benzyl-3-aminopyrrolidine
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CAS 114715-38-7: This amine serves as a precursor. Its synthesis involves chiral resolution or asymmetric catalysis .
Diazotransfer Reaction
Conversion of the amine to an azide can be achieved via:
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Diazonium Salt Formation: Treatment with NaNO₂/HCl followed by NaN₃.
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Mitsunobu Reaction: Using DIAD/Ph₃P and an azide donor (e.g., HN₃) .
Example Protocol (Adapted from ):
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Reagents: (3S)-1-Benzyl-3-aminopyrrolidine, NaN₃, CuSO₄, H₂O.
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Conditions: pH 5–6, 0–5°C, 12 h.
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Workup: Extraction with DCM, purification via column chromatography.
Applications in Organic and Medicinal Chemistry
Click Chemistry
The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reaction is pivotal in:
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Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) .
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Drug Discovery: Creating combinatorial libraries via modular assembly .
Chiral Building Blocks
The (3S) configuration makes this compound valuable for synthesizing enantiopure pharmaceuticals. Examples include:
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Antiviral Agents: Pyrrolidine scaffolds are prevalent in protease inhibitors.
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Ligands for Asymmetric Catalysis: Chiral amines/azides act as catalysts in C–C bond formation .
Future Directions and Research Gaps
Unexplored Synthetic Methods
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Enzymatic Catalysis: Lipases or transaminases for enantioselective azide introduction.
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Flow Chemistry: Continuous processes to mitigate azide accumulation risks.
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